2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid
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Overview
Description
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid is a research compound with the molecular formula C23H21N3O4 and a molecular weight of 403.4 g/mol. This compound is often used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid involves multiple steps. One common synthetic route starts with the reaction of 9H-fluorene with pyrazole to form 1-(9H-fluoren-9-yl)pyrazole. This intermediate is then reacted with 3-chloro-2-(methoxycarbonyl)azetidine to form 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-pyrazol-1-yl)azetidine. Finally, this intermediate is reacted with ethyl bromoacetate to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid is used in various scientific research applications, including:
Chemistry: As a coupling agent in peptide synthesis and other organic synthesis reactions.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid hydrate
- (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
Uniqueness
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid is unique due to its specific azetidine ring structure and the presence of both hydroxy and carboxylic acid functional groups.
Properties
Molecular Formula |
C20H19NO5 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C20H19NO5/c22-18(19(23)24)12-9-21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24) |
InChI Key |
BTVGKEGSIMJKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(C(=O)O)O |
Origin of Product |
United States |
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